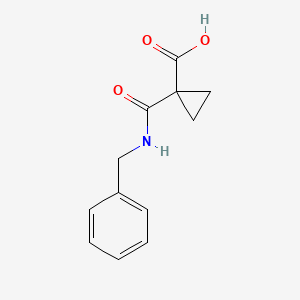
1-Benzylcarbamoyl-cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
The molecular formula of 1-Benzylcarbamoyl-cyclopropanecarboxylic acid is C12H13NO3. It has a density of 1.3±0.1 g/cm3 and a boiling point of 503.2±39.0 °C at 760 mmHg .Chemical Reactions Analysis
Cyclopropanecarboxylic acid, a simple carboxylic acid compound, stands as a critical component in the chemical and pharmaceutical industries . Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .Physical And Chemical Properties Analysis
1-Benzylcarbamoyl-cyclopropanecarboxylic acid has a molecular weight of 219.24. It has a density of 1.3±0.1 g/cm3 . Its boiling point is 503.2±39.0 °C at 760 mmHg .Scientific Research Applications
Ethylene Biosynthesis and Signaling
1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid (ACC) serves as a precursor for the plant hormone ethylene . Ethylene plays a pivotal role in regulating developmental processes, stress responses, and interactions with other phytohormones . The biosynthesis of ethylene begins with the conversion of methionine to S-adenosyl L-methionine (SAM), followed by the conversion of SAM to ACC by ACC synthase (ACS). ACC is subsequently oxidized to ethylene by ACC oxidase (ACO). While traditionally considered an ethylene precursor, recent evidence suggests that ACC also functions independently of ethylene biosynthesis, participating in cell wall signaling, guard mother cell division, and pathogen virulence .
Pathogen Virulence
Pathogens exploit ACC-related pathways during infection. Researchers study how pathogens manipulate ACC levels to enhance their virulence. Targeting ACC-related processes may provide novel approaches for disease control.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPURTBBOFIUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcarbamoyl-cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
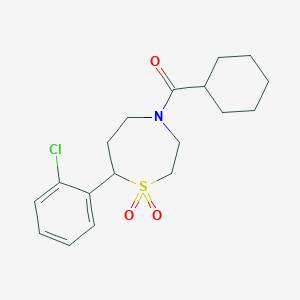
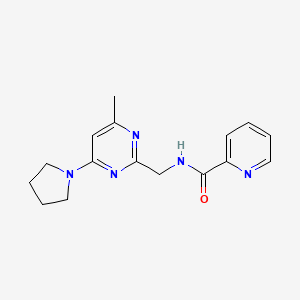
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)

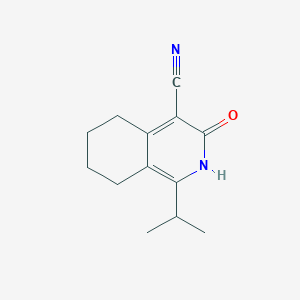
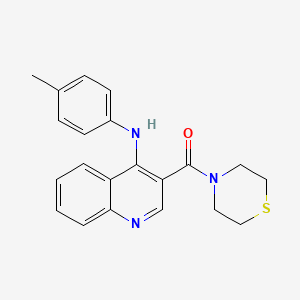
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)

![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)